molecular formula C13H19BClNO2 B1434287 (4-Chloro-3-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid CAS No. 1704080-68-1

(4-Chloro-3-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid

Cat. No. B1434287
CAS RN: 1704080-68-1
M. Wt: 267.56 g/mol
InChI Key: ZXCAVYJGYISBPN-UHFFFAOYSA-N
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Description

“(4-Chloro-3-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid”, also known as CMMPB, is a boronic acid derivative and a promising compound in scientific research and industry. It is an important intermediate in organic synthesis and has broad applications in pharmaceutical and pesticide synthesis .


Synthesis Analysis

The synthesis of “this compound” can be achieved through several pathways. A common method involves the reaction of para-methylbenzylamine and 4-chlorobenzaldehyde to produce 4-methylbenzyl alcohol, which is then subjected to a chemical reaction with boronic acid benzyl ester to yield the final product .


Molecular Structure Analysis

The molecular weight of “this compound” is 267.56 g/mol. For a more detailed structural analysis, techniques such as X-ray diffraction, DFT calculations, and Hirshfeld surface analysis can be used .


Chemical Reactions Analysis

“this compound” is a valuable building block in organic synthesis. It can undergo various transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations . It can also participate in Suzuki–Miyaura coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques. For instance, its molecular weight is 267.56 g/mol. More specific properties, such as melting point, boiling point, and density, would require additional experimental data.

Scientific Research Applications

Sensing and Biological Labeling

Boronic acids, including derivatives structurally related to (4-Chloro-3-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid, are utilized for sensing, biological labeling, and separation due to their unique ability to form reversible covalent bonds with diols and other entities. This property is exploited in the development of sensors for sugars and other biological molecules, enhancing our ability to study biological processes with high specificity and sensitivity (Zhang et al., 2017).

Fluorescence Quenching Studies

In fluorescence quenching studies, boronic acid derivatives, including those similar to the compound , have demonstrated utility. These studies help understand molecular interactions and conformations in various environments, highlighting the role of boronic acids in studying molecular dynamics and structures (Geethanjali et al., 2015).

Nanotechnology and Materials Science

Phenyl boronic acids grafted onto polymers or nanomaterials, like carbon nanotubes, reveal significant potential in materials science. They contribute to the development of novel materials with specific optical properties, such as enhanced photoluminescence, which is crucial for applications ranging from imaging to sensing in biomedical and environmental fields (Mu et al., 2012).

Antiviral and Therapeutic Applications

Boronic-acid-modified nanoparticles have emerged as promising antiviral therapeutics. These nanoparticles can inhibit viral entry, offering a new avenue for the treatment of viruses like Hepatitis C. This application underscores the potential of boronic acid derivatives in developing novel antiviral drugs with reduced toxicity (Khanal et al., 2013).

Environmental and Analytical Chemistry

In the field of environmental and analytical chemistry, boronic acids are employed for the electrochemical detection and degradation of pollutants. Their unique chemical properties facilitate the development of sensitive and selective methods for monitoring and treating environmental contaminants, demonstrating the versatility of boronic acids in addressing ecological concerns (Brycht et al., 2016).

Safety and Hazards

“(4-Chloro-3-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid” is generally safe under normal operating conditions, but contact with skin, eyes, and other mucous membranes should be avoided. It is recommended to wear appropriate personal protective equipment, such as protective gloves and goggles, when handling this compound. It should be stored in a dry, cool place, away from sources of ignition and flammable materials .

Mechanism of Action

Target of Action

Boronic acids, including this compound, are often used in the suzuki-miyaura cross-coupling reaction , which is a type of palladium-catalyzed carbon-carbon bond-forming process . Therefore, the primary targets could be various organic compounds that participate in this reaction.

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, the (4-Chloro-3-((4-methylpiperidin-1-yl)methyl)phenyl)boronic acid would interact with a palladium catalyst and another organic compound . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a bond with an electrophilic organic group . In the transmetalation step, the this compound, which acts as a nucleophilic organic group, is transferred from boron to palladium .

Biochemical Pathways

As a reagent in the suzuki-miyaura cross-coupling reaction, this compound would be involved in the synthesis of various biaryl compounds . These biaryl compounds could then participate in numerous biochemical pathways, depending on their specific structures.

Pharmacokinetics

As a boronic acid, it is likely to have good stability under normal conditions .

Result of Action

The result of the action of this compound is the formation of biaryl compounds through the Suzuki-Miyaura cross-coupling reaction . These biaryl compounds can have various molecular and cellular effects, depending on their specific structures.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, it is stable under normal conditions but may decompose under high temperatures . It should be stored in a dry, cool place, away from sources of ignition and flammable materials . Safety measures should be taken to avoid skin, eye, and mucous membrane contact .

properties

IUPAC Name

[4-chloro-3-[(4-methylpiperidin-1-yl)methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BClNO2/c1-10-4-6-16(7-5-10)9-11-8-12(14(17)18)2-3-13(11)15/h2-3,8,10,17-18H,4-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXCAVYJGYISBPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Cl)CN2CCC(CC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301160682
Record name Boronic acid, B-[4-chloro-3-[(4-methyl-1-piperidinyl)methyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301160682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1704080-68-1
Record name Boronic acid, B-[4-chloro-3-[(4-methyl-1-piperidinyl)methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704080-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[4-chloro-3-[(4-methyl-1-piperidinyl)methyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301160682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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